REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:19])[C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([O:17]C)=[CH:13][CH:12]=2)=[O:10])=[CH:5][CH:4]=1.C(=O)(O)[O-].[Na+]>Br>[CH3:1][N:2]([CH3:19])[C:3]1[CH:4]=[CH:5][C:6]([C:9]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)=[O:10])=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)OC)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 21 hours
|
Duration
|
21 h
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 150 ml of methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |